Tetromycin B is the Most Potent Inhibitor of Rhodesain and Falcipain-2 Among Tetromycin Derivatives
In a direct head-to-head comparison of all five tetromycin derivatives isolated from S. axinellae, Tetromycin B (compound 5) demonstrated the lowest Ki values against the parasite cathepsin L-like proteases rhodesain and falcipain-2 [1]. For rhodesain, Tetromycin B exhibited a Ki of 0.62 μM, compared to 2.1 μM for tetromycin 3 and 4.00 μM for tetromycin 4. For falcipain-2, Tetromycin B showed a Ki of 1.42 μM, outperforming tetromycin 3 (1.65 μM) and tetromycin 4 (3.10 μM). This represents a 3.4-fold improvement in rhodesain inhibition and a 1.2- to 2.2-fold improvement in falcipain-2 inhibition relative to the next most active derivatives.
| Evidence Dimension | Inhibition constant (Ki) against rhodesain and falcipain-2 |
|---|---|
| Target Compound Data | Ki (rhodesain) = 0.62 ± 0.03 μM; Ki (falcipain-2) = 1.42 ± 0.01 μM |
| Comparator Or Baseline | Tetromycin 3: Ki (rhodesain) = 2.1 ± 0.90 μM; Ki (falcipain-2) = 1.65 ± 0.25 μM. Tetromycin 4: Ki (rhodesain) = 4.00 ± 0.30 μM; Ki (falcipain-2) = 3.10 ± 0.20 μM |
| Quantified Difference | 3.4-fold lower Ki (rhodesain) vs tetromycin 3; 1.2-fold lower Ki (falcipain-2) vs tetromycin 3 |
| Conditions | Enzyme inhibition assays using recombinant proteases; substrate hydrolysis monitored over 10-40 min; Ki values determined by fitting progress curves |
Why This Matters
Researchers targeting rhodesain or falcipain-2 for antiparasitic drug development should select Tetromycin B over other tetromycin derivatives due to its superior potency, which can reduce the required compound concentration in assays and potentially improve in vitro efficacy.
- [1] Pimentel-Elardo SM, Buback V, Gulder TA, et al. New Tetromycin Derivatives with Anti-Trypanosomal and Protease Inhibitory Activities. Marine Drugs. 2011; 9(10):1682-1697. doi:10.3390/md9101682 View Source
